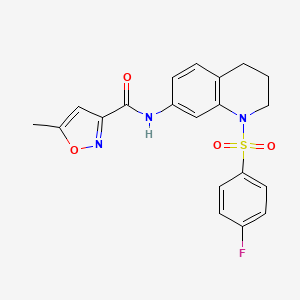

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Description

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at the 1-position and a 5-methylisoxazole-3-carboxamide moiety at the 7-position. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting due to its lipophilicity and ability to penetrate the blood-brain barrier. The 4-fluorophenylsulfonyl group enhances metabolic stability and modulates receptor binding affinity, while the isoxazole carboxamide contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-13-11-18(23-28-13)20(25)22-16-7-4-14-3-2-10-24(19(14)12-16)29(26,27)17-8-5-15(21)6-9-17/h4-9,11-12H,2-3,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXTSCSHUPKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its IUPAC name is N-[1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylisoxazole-3-carboxamide. The presence of a sulfonyl group and a tetrahydroquinoline moiety is particularly significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, tetrahydroquinoline derivatives were reported to inhibit human cancer cell growth with IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in cancer progression and inflammation. For example, compounds with similar structures have been shown to act as inhibitors of DNA polymerases and topoisomerases, which are crucial for cancer cell replication .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Research has highlighted that related compounds can significantly reduce inflammatory markers in vitro and in vivo models of inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

- Binding Affinity : The sulfonamide group may enhance binding affinities to target proteins or receptors involved in cancer and inflammatory pathways.

- Molecular Interaction : Studies suggest that the compound interacts with specific active sites on enzymes or receptors, potentially leading to inhibition or modulation of their functions.

Study 1: Anticancer Efficacy

In a recent study involving the assessment of various tetrahydroquinoline derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of the fluorine atom in improving the lipophilicity and biological activity of these compounds .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which similar compounds exert their effects on cellular processes. It was revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Data Summary Table

Comparison with Similar Compounds

Sulfonamide-Piperazine Derivatives ()

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) feature sulfonamide and piperazine moieties. Key differences include:

- peripheral action).

- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance binding specificity compared to non-fluorinated analogs like 6d.

- Isoxazole vs. Sulfamoylamino: The 5-methylisoxazole-3-carboxamide group may offer improved metabolic stability over sulfamoylamino groups, which are prone to hydrolysis.

Isoxazole Derivatives ()

N-Isobutyl-N-(4-(3-oxo-2,3-dihydroisoxazol-5-yl)phenyl)-4-phenoxybenzenesulfonamide (6) shares the isoxazole motif but differs in:

- Linker Chemistry: The tetrahydroquinoline core provides a rigid scaffold versus the flexible phenyl-phenoxy linker in 6, which may influence target engagement.

Sulfur-Containing Heterocycles ()

Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde emphasize sulfur-based bioisosteres. Key distinctions include:

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound is more electron-withdrawing than sulfanyl, affecting electronic distribution and binding.

- Core Rigidity: The tetrahydroquinoline’s fused ring system contrasts with the pyrazole-carbaldehyde’s planar structure, suggesting divergent target selectivity.

Research Findings and Implications

- Metabolic Stability: The 4-fluorophenylsulfonyl group may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., 6d).

- Target Selectivity: The tetrahydroquinoline core could enhance selectivity for CNS targets over peripheral receptors targeted by piperazine derivatives.

- Solubility : The 5-methylisoxazole-3-carboxamide may improve aqueous solubility relative to sulfamoyl analogs, as seen in compounds.

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

- Methodological Answer : The synthesis involves three critical stages:

- Tetrahydroquinoline Core Formation : Start with an aniline derivative subjected to catalytic hydrogenation (e.g., H₂/Pd-C in ethanol at 60°C) to reduce the quinoline ring .

- Sulfonylation : React the tetrahydroquinoline intermediate with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, 0–5°C) to introduce the sulfonyl group .

- Isoxazole Coupling : Use carbodiimide reagents (e.g., HBTU or EDCI) in dimethylformamide (DMF) to couple 5-methylisoxazole-3-carboxylic acid to the amine group on the tetrahydroquinoline scaffold. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the tetrahydroquinoline (δ 6.8–7.2 ppm for aromatic H), sulfonyl-linked fluorophenyl (δ 7.4–7.6 ppm), and isoxazole methyl (δ 2.4 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and sulfonyl (C-SO₂ at ~125 ppm) carbons .

- IR Spectroscopy : Key peaks include S=O stretches (1350–1150 cm⁻¹), amide C=O (1680 cm⁻¹), and isoxazole C-O-C (980 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₉FN₃O₃S: 428.1082) .

Q. What in vitro models are used to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization with ATP-competitive probes .

- Cell Viability Assays : Employ MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and dose-response curves (0.1–100 µM) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to determine Ki values .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and coupling steps?

- Methodological Answer :

- Sulfonylation : Use a 10% molar excess of 4-fluorophenylsulfonyl chloride to ensure complete reaction. Maintain anhydrous conditions (molecular sieves in DCM) and add base (TEA) dropwise at 0°C to suppress side reactions. Yield improves to >80% with microwave assistance (100°C, 30 min) .

- Coupling : Pre-activate the carboxylic acid with HBTU (1.5 eq) and DIPEA (3 eq) in DMF for 30 min before adding the amine. Monitor via TLC (Rf = 0.5 in 1:1 EtOAc/hexane) .

Q. How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to account for protein flexibility and solvation effects. Compare binding free energies (MM/PBSA) with experimental IC₅₀ .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to validate docking poses. Use immobilized target proteins (e.g., kinase domains) and analyte concentrations spanning 0.1–10 µM .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Vary sulfonyl substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess steric/electronic effects on target affinity .

- Isoxazole Substitutions : Replace 5-methyl with halogens (Cl, Br) or electron-withdrawing groups (CF₃) to modulate metabolic stability (e.g., microsomal incubation with NADPH) .

- Pharmacophore Mapping : Combine QSAR models (CoMFA, CoMSIA) with 3D alignment of active/inactive analogs to identify critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Standardization : Normalize data to internal controls (e.g., staurosporine as a positive control) and ensure consistent seeding densities (e.g., 5,000 cells/well).

- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target pathways (e.g., apoptosis vs. autophagy) in resistant cell lines .

- Solubility Checks : Verify compound solubility in assay media (e.g., DMSO ≤0.1%) via dynamic light scattering (DLS) to exclude aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.